molecular formula C17H19N3O3S B12253478 N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12253478
M. Wt: 345.4 g/mol
InChI Key: MQHPVBZUATUINZ-UHFFFAOYSA-N
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Description

N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzothiazole ring fused with a dioxole ring, a piperidine ring, and a cyclopropane carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N3O3S/c21-16(10-3-4-10)18-11-2-1-5-20(8-11)17-19-12-6-13-14(23-9-22-13)7-15(12)24-17/h6-7,10-11H,1-5,8-9H2,(H,18,21)

InChI Key

MQHPVBZUATUINZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC4=C(C=C3S2)OCO4)NC(=O)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and dioxole rings. These rings are then fused together through a series of cyclization reactions. The piperidine ring is introduced via nucleophilic substitution, and the final step involves the formation of the cyclopropane carboxamide group through a cyclopropanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide analogs: Compounds with similar structures but different substituents.

    Benzothiazole derivatives: Compounds containing the benzothiazole ring with various functional groups.

    Piperidine derivatives: Compounds with the piperidine ring and different substituents.

Uniqueness

This compound is unique due to its combination of structural features, which confer specific chemical and biological properties

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